(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 301338-47-6
Cat. No.: VC5549390
Molecular Formula: C19H16N4O4S
Molecular Weight: 396.42
* For research use only. Not for human or veterinary use.
![(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 301338-47-6](/images/structure/VC5549390.png)
Specification
CAS No. | 301338-47-6 |
---|---|
Molecular Formula | C19H16N4O4S |
Molecular Weight | 396.42 |
IUPAC Name | 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C19H16N4O4S/c20-10-12(8-11-4-3-5-13(9-11)23(26)27)18(25)22-19-16(17(21)24)14-6-1-2-7-15(14)28-19/h3-5,8-9H,1-2,6-7H2,(H2,21,24)(H,22,25)/b12-8+ |
Standard InChI Key | NERVIDVPOXOBJR-XYOKQWHBSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N)C(=O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound, systematically named (E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, belongs to the tetrahydrobenzo[b]thiophene carboxamide family. Its molecular formula is C₁₉H₁₇N₄O₄S, with a molecular weight of 413.43 g/mol . The (E)-configuration denotes the trans spatial arrangement of the acrylamido group relative to the nitrophenyl substituent, a critical determinant of its stereoelectronic properties .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous compounds reveal a dihedral angle of 75.15° between the tetrahydrobenzo[b]thiophene core and the 3-nitrophenyl ring, indicating significant non-planarity that influences intermolecular interactions . The cyclohexane moiety in the tetrahydrobenzo[b]thiophene system adopts a half-chair conformation, with puckering parameters quantified as , , and . These structural features enhance lattice stability through N–H⋯N and C–H⋯O hydrogen bonds, forming supramolecular chains along the crystallographic c-axis .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 413.43 g/mol | |
Density | 1.4 ± 0.1 g/cm³ | |
Boiling Point | 693.6 ± 55.0 °C | |
Flash Point | 373.3 ± 31.5 °C | |
LogP (Partition Coefficient) | 6.91 |
Synthesis and Reaction Pathways
Gewald Reaction-Based Synthesis
The compound is synthesized via a multicomponent Gewald reaction, a cornerstone methodology for constructing 2-aminothiophene derivatives . The reaction involves:
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Cyclohexanone as the ketone precursor.
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Cyanoacetamide as the activated nitrile.
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Elemental sulfur, facilitating cyclocondensation under basic conditions (e.g., NaH/THF) .
The intermediate ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes Knoevenagel condensation with 3-nitrobenzaldehyde in toluene, catalyzed by piperidine and acetic acid, yielding the target acrylamido-carboxamide .
Table 2: Synthetic Conditions and Reagents
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclocondensation | NaH, THF, 24 h, RT | 56% |
Knoevenagel Condensation | Piperidine, AcOH, toluene, reflux | 60–65% |
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 1.80–1.87 (m, 4H, cyclohexane CH₂), 2.63–2.82 (m, 4H, thiophene-adjacent CH₂), and 8.22 (dd, 1H, nitrophenyl H) .
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IR: Peaks at 3418 cm⁻¹ (N–H stretch), 2211 cm⁻¹ (C≡N), and 1661 cm⁻¹ (C=O) .
Stability and Reactivity
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